N-(bicyclo[2.2.1]hept-2-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(bicyclo[221]hept-2-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common route includes the reaction of bicyclo[2.2.1]hept-2-ene with suitable reagents to introduce the thiazine and carboxamide functionalities. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-2-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(bicyclo[2.2.1]hept-2-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-2-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- **N-(bicyclo[2.2.1]hept-2-yl)-5-[(5-chloro-2-pyridinyl)oxy]-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- **Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
N-(bicyclo[2.2.1]hept-2-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique bicyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-2-24-20-10-9-16(22(25)23-19-12-14-7-8-15(19)11-14)13-18(20)17-5-3-4-6-21(17)28(24,26)27/h3-6,9-10,13-15,19H,2,7-8,11-12H2,1H3,(H,23,25) |
InChI Key |
OOPLRQJNQNNOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3CC4CCC3C4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
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